Cas no 1494962-30-9 (Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
![Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]- structure](https://ko.kuujia.com/scimg/cas/1494962-30-9x500.png)
1494962-30-9 structure
상품 이름:Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-
CAS 번호:1494962-30-9
MF:C13H16OS
메가와트:220.330542564392
CID:5251633
Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]- 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-
-
- 인치: 1S/C13H16OS/c1-9-4-3-5-11(8-9)15-13-7-6-12(14)10(13)2/h3-5,8,10,13H,6-7H2,1-2H3
- InChIKey: BHVJZDCIEPOLII-UHFFFAOYSA-N
- 미소: C1(=O)CCC(SC2=CC=CC(C)=C2)C1C
Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395027-0.1g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 0.1g |
$490.0 | 2025-03-16 | |
Enamine | EN300-395027-0.05g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 0.05g |
$468.0 | 2025-03-16 | |
Enamine | EN300-395027-2.5g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054235-1g |
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95% | 1g |
¥3220.0 | 2023-04-10 | |
Enamine | EN300-395027-0.25g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 0.25g |
$513.0 | 2025-03-16 | |
Enamine | EN300-395027-1.0g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 1.0g |
$557.0 | 2025-03-16 | |
Enamine | EN300-395027-10.0g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054235-5g |
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95% | 5g |
¥9352.0 | 2023-04-10 | |
Enamine | EN300-395027-0.5g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 0.5g |
$535.0 | 2025-03-16 | |
Enamine | EN300-395027-5.0g |
2-methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one |
1494962-30-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-16 |
Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]- 관련 문헌
-
2. Caper tea
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1494962-30-9 (Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-) 관련 제품
- 1806908-18-8(2-Bromo-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)
- 1807281-15-7(Ethyl 5-cyano-3-difluoromethoxy-2-methoxybenzoate)
- 2228296-15-7(4-amino-6-methyl(propan-2-yl)aminohexanoic acid)
- 103-46-8(S-Benzylthioglycolic acid)
- 57234-29-4(1,3-Bis(methoxymethoxy)benzene)
- 2171514-70-6(3-{(5-chlorofuran-2-yl)methylsulfanyl}oxan-4-amine)
- 2060005-46-9(7-cyano-6-methyl-1H-indole-2-carboxylic acid)
- 2034249-30-2(2-(3,4-dimethoxyphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone)
- 1261911-94-7(3-nitro-5-(2-phenylmethoxyphenyl)benzoic Acid)
- 953912-03-3(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-{3-4-(dimethylamino)phenylpropyl}ethanediamide)
추천 공급업체
atkchemica
골드 회원
중국 공급자
시약

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
중국 공급자
대량
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
중국 공급자
시약

Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약
